molecular formula C9H13ClN2O2 B2563793 N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride CAS No. 1052544-06-5

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride

Cat. No.: B2563793
CAS No.: 1052544-06-5
M. Wt: 216.67
InChI Key: QXRISDFKZNATCM-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride is a secondary amine hydrochloride featuring a methyl group and a 3-nitrophenethyl substituent. This compound is listed in Santa Cruz Biotechnology’s catalog (sc-355720) as a research chemical available at $197.00 for 250 mg .

Properties

IUPAC Name

N-methyl-1-(3-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7(10-2)8-4-3-5-9(6-8)11(12)13;/h3-7,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRISDFKZNATCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride typically involves the reaction of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-N-[1-(3-aminophenyl)ethyl]amine .

Scientific Research Applications

Organic Chemistry

  • Reagent in Organic Synthesis : N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to create derivatives with varied functional groups.

Biological Studies

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial for regulating metabolic pathways. For example, it has shown promise in modulating the activity of certain proteases and kinases .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various pathogens. In a study assessing its efficacy against Enterococcus faecalis and Pseudomonas aeruginosa, the minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Research has indicated that this compound can inhibit cell proliferation in several cancer cell lines. A study demonstrated significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H460, positioning it as a candidate for further development in cancer therapeutics .

Antimicrobial Studies

A detailed examination of the antimicrobial properties revealed the following results:

PathogenMIC (µg/mL)Comparison with Standard Antibiotic
Enterococcus faecalis40Comparable to ceftriaxone
Pseudomonas aeruginosa50Less effective than standard

These findings suggest that this compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In a study evaluating the anticancer activity of various derivatives including this compound, notable growth inhibition percentages were observed:

Cell LinePercent Growth Inhibition (%)
OVCAR-885.26
NCI-H46075.99
SNB-1986.61

These results highlight its potential utility in cancer treatment strategies .

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride:

Compound Name Key Structural Features Applications/Properties
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride Ethyl group, 4-methoxyphenyl substituent (electron-donating) Used in host-guest chemistry and catalysis as a ligand; methoxy group enhances solubility.
Butenafine hydrochloride Tert-butylphenyl and naphthalenylmethyl groups Antifungal agent; metabolized via methylation/dealkylation.
N-(3-chlorophenethyl)-4-nitrobenzamide Chlorophenethyl group, nitrobenzamide backbone Bio-functional hybrid molecule; nitro group may enhance electrophilic reactivity.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Chloro substituent, dimethylamine Pharma intermediate; chloro group increases lipophilicity.
Key Observations:
  • Substituent Effects : The 3-nitro group in the target compound contrasts with the 4-methoxy group in and the chloro group in . Nitro’s electron-withdrawing nature may reduce basicity compared to methoxy’s electron-donating effects.
  • Backbone Differences : Butenafine and the target compound both feature aromatic amines, but Butenafine’s naphthalene moiety contributes to its antifungal activity, whereas the nitro group in the target compound could favor catalytic or synthetic applications.

Physicochemical and Reactivity Comparisons

  • Solubility : Methoxy-substituted amines (e.g., ) generally exhibit higher aqueous solubility due to polar interactions, whereas nitro groups (as in the target compound) may reduce solubility but enhance stability in organic solvents .
  • Reactivity : The nitro group in the target compound and N-(3-chlorophenethyl)-4-nitrobenzamide could participate in electrophilic substitution or reduction reactions, unlike the chloro or methoxy analogues.

Biological Activity

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound features a nitrophenyl group that can participate in various biochemical interactions. The presence of the nitro group allows for redox reactions, while the amine moiety facilitates hydrogen bonding and ionic interactions with biological macromolecules. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for regulating metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : The compound's ability to inhibit cell proliferation has been noted in several cancer cell lines, positioning it as a candidate for cancer therapeutics .

1. Antimicrobial Studies

A study evaluated the antibacterial effects of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined, revealing effective inhibition against strains such as E. faecalis and P. aeruginosa. The results are summarized in Table 1.

Pathogen MIC (µg/mL) Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Less effective than standard

2. Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines (MCF-7). The IC50 values were calculated to assess potency.

Cell Line IC50 (µM) Effect on Cell Viability (%)
MCF-722545% reduction

These findings suggest that the compound may induce apoptosis and halt cell cycle progression, particularly at the S phase, indicating its potential use in targeting cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride, and what factors critically influence reaction yield?

  • Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. For example, a two-step approach may involve:

Reacting 1-(3-nitrophenyl)ethylamine with methyl iodide in the presence of a base (e.g., DIPEA) to form the tertiary amine.

Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) under controlled pH .
Critical parameters include reaction temperature (0–25°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation. Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in D2_2O or DMSO-d6_6) and mass spectrometry is essential to confirm structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use quantitative NMR (qNMR) with an internal standard (e.g., ethyl paraben) to assess purity >98%. Ensure a relaxation delay ≥5× the spin-lattice relaxation time (T1_1) to avoid signal saturation .
  • Structural Confirmation : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign aromatic and aliphatic protons (e.g., nitro group deshielding at δ 7.5–8.5 ppm). UV-Vis spectroscopy (λmax_{\text{max}} ~255 nm) and high-resolution mass spectrometry (HRMS) further validate molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic and chromatographic purity assessments of this compound?

  • Methodological Answer : Discrepancies may arise from:

  • NMR vs. HPLC : NMR detects all protonated species, while HPLC may miss non-UV-active impurities. Cross-validate using orthogonal methods:

Ion chromatography for counterion (Cl^-) quantification.

Thermogravimetric analysis (TGA) to detect residual solvents or hygroscopicity .

  • Adjust NMR Acquisition : Optimize deuterated solvent choice (e.g., D2_2O for solubility) and integrate 1H^{1}\text{H}-1H^{1}\text{H} COSY to resolve overlapping peaks .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at -20°C in desiccated, amber vials to prevent photodegradation. Conduct accelerated aging tests (40°C/75% RH for 6 months) to predict shelf life .
  • Solution Stability : Monitor pH-dependent degradation (e.g., hydrolysis) via periodic HPLC analysis. Buffered solutions (pH 4–6) in inert atmospheres minimize decomposition .

Q. What methodologies are suitable for investigating the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (e.g., human S9 fraction) and cofactors (NADPH). Use LC-MS/MS to identify metabolites (e.g., N-demethylation or nitro group reduction products) .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to track metabolic intermediates via mass spectrometry .

Q. How can the electrochemical properties of this compound be leveraged in sensor development?

  • Methodological Answer :

  • Sensor Design : Fabricate carbon paste electrodes modified with gold nanoparticles. Cyclic voltammetry (CV) in PBS (pH 7.4) can detect redox peaks (e.g., nitro group reduction at -0.5 V vs. Ag/AgCl) .
  • Selectivity : Use molecularly imprinted polymers (MIPs) to enhance specificity. Validate against structurally similar amines (e.g., phenylpropanolamine derivatives) .

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